REACTION_CXSMILES
|
[CH:1](=[N:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[F:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C.[H][H]>O1CCCC1.[Ni]>[CH2:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=1[F:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
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N-benzal-2,4-difluoroaniline
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Quantity
|
195.4 g
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC1=C(C=C(C=C1)F)F
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Name
|
|
Quantity
|
900 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
19 g
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Type
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catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
is hydrogenated at 60° to 85° C.
|
Type
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FILTRATION
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Details
|
The suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated on a vacuum rotary evaporator
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Type
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DISTILLATION
|
Details
|
The residue is distilled in vacuo at 102° C.
|
Type
|
CUSTOM
|
Details
|
3.6 mbar, to give 125.6 g (64% of theory) of a pale yellow liquid
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |